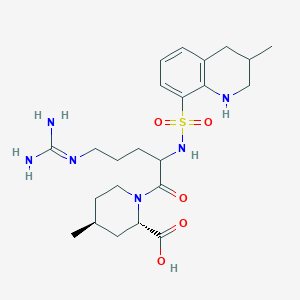

(2S,4S)-Argatroban

Overview

Description

Synthetic thrombin inhibitor.

Scientific Research Applications

Anticoagulant and Antithrombotic Properties

- Argatroban, a synthetic antithrombin agent, is primarily used for its anticoagulant effects, being the first clinical anticoagulant that targets thrombin directly (Jeske, Walenga, Lewis, & Fareed, 1999).

- As a direct thrombin inhibitor, argatroban has been found effective in the treatment of acute cerebral thrombosis, showing significant improvements in neurological symptoms and daily living activities (Kobayashi & Tazaki, 1997).

Clinical Applications in Stroke and Cardiovascular Conditions

- Argatroban has been utilized clinically for its antithrombotic action in various conditions including chronic peripheral arterial obstructive disease and acute ischemic stroke (Matsuo, Koide, & Kario, 1997).

- In elderly patients with heparin-induced thrombocytopenia, argatroban has been used for thromboprophylaxis or treatment, showing that age is not a significant determinant of its dosage or thrombotic risk (Bartholomew, Pietrangeli, & Hursting, 2007).

Use in Renal Replacement Therapy

- Argatroban has been evaluated for anticoagulation in continuous renal replacement therapy in critically ill patients, demonstrating effectiveness and safety (Link et al., 2009).

Pharmacokinetic and Pharmacodynamic Interactions

- Studies on argatroban's interactions with other drugs, like erythromycin, suggest that its metabolism may not be significantly affected by CYP3A4/5 inhibitors, which indicates a predictable pharmacokinetic and pharmacodynamic profile (Tran et al., 1999).

Applications in Thrombin Generation and Hemostatic Activation

- Research has shown that argatroban can effectively reduce thrombin generation, providing insights into its role in managing conditions involving excessive clot formation (Tanaka et al., 2004).

Renal Dysfunction and Antiphospholipid Antibody Syndrome

- Argatroban has been studied in patients with renal dysfunction and antiphospholipid antibody syndrome, suggesting its prolonged half-life and effectiveness in patients with these conditions (Athar et al., 2008).

Combination Therapies in Stroke Treatment

- The combination of Argatroban and tissue-type plasminogen activator has been explored for treating ischemic stroke, showing potential for more effective recanalization compared to tPA alone (Barreto et al., 2012).

Anticoagulant Treatment in Cardioembolic Stroke

- Argatroban's use in cardioembolic stroke has been studied, suggesting its potential usefulness in improving recovery without increasing the risk of hemorrhage (Hosomi et al., 2007).

Properties

IUPAC Name |

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-OBHHBEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658446 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189264-03-7 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

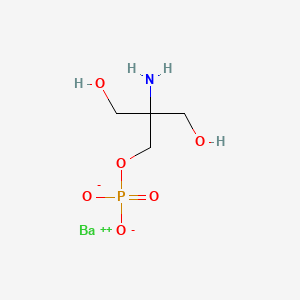

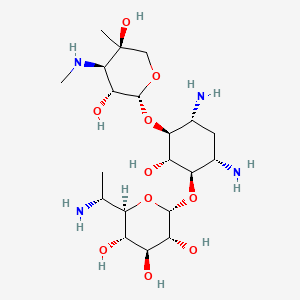

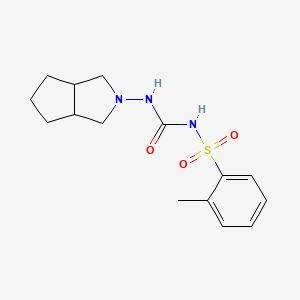

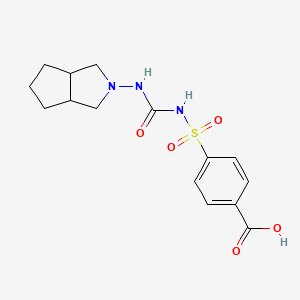

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.